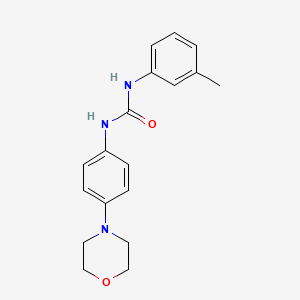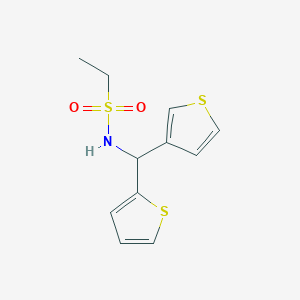
N-(tiofen-2-il(tiofen-3-il)metil)etanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing a sulfur atom, which imparts unique chemical properties to its derivatives
Aplicaciones Científicas De Investigación
N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit fungicidal activities
Mode of Action
Based on the fungicidal activity of similar compounds , it could potentially interfere with the normal functioning of the target fungi, leading to their death or inhibition of growth.
Result of Action
Similar compounds have been reported to exhibit fungicidal activities , suggesting that this compound may also have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide typically involves the reaction of thiophene derivatives with ethanesulfonyl chloride. The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Thiophene-2-carbaldehyde is reacted with thiophene-3-boronic acid in the presence of a palladium catalyst to form a bi-thiophene intermediate.
Step 2: The bi-thiophene intermediate is then reacted with ethanesulfonyl chloride in the presence of a base to form N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-boronic acid
- Ethanesulfonyl chloride
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)ethanesulfonamide is unique due to the presence of two thiophene rings and an ethanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-2-17(13,14)12-11(9-5-7-15-8-9)10-4-3-6-16-10/h3-8,11-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYDIYXGWMKHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(C1=CSC=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![({2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2526032.png)
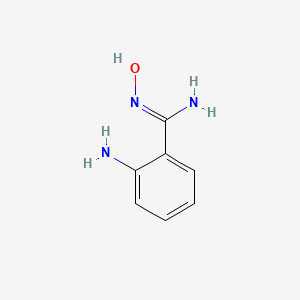
![N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2526035.png)
![(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2526037.png)
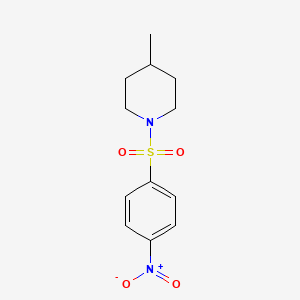
![3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2526039.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2526040.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)
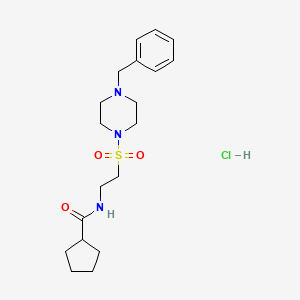
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)
![6-imino-2-oxo-1-phenyl-5-{[(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,3,6-tetrahydropyrimidine-4-carbonitrile](/img/structure/B2526048.png)
![(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2526049.png)
